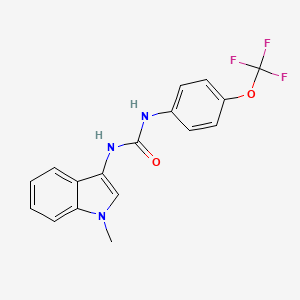![molecular formula C9H14Cl2N2 B2967283 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride CAS No. 2470439-43-9](/img/structure/B2967283.png)
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride typically involves a multi-step process. One common method includes the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This reaction sequence includes eight steps and allows for the preparation of gram quantities of the title products.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the efficient and general synthesis established for constructing the innovative core structure can be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Applications De Recherche Scientifique
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride has several scientific research applications, including:
Chemistry: Used as a scaffold for developing novel chemotypes, particularly CCR2 antagonists.
Biology: Studied for its potential role in modulating biological pathways.
Mécanisme D'action
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, as a CCR2 antagonist, it binds to the chemokine CC receptor subtype 2 (CCR2), inhibiting its activity and thereby modulating inflammatory responses . The specific molecular targets and pathways involved depend on the particular application and context of use.
Comparaison Avec Des Composés Similaires
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride can be compared with other similar compounds, such as:
3,4-Dihydro-2,6-naphthyridin-1(2H)-one: Another scaffold used for developing CCR2 antagonists.
8-Hydroxy-1,2,3,5,6,7-hexahydro-pyrido[3,2,1-ij]quinoline-9-carboxaldehyde: A compound with a similar structure but different functional groups.
The uniqueness of this compound lies in its specific structural features and its potential for high selectivity and activity as a CCR2 antagonist .
Propriétés
IUPAC Name |
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-8-6-11-5-3-9(8)7-10-4-1;;/h3,5-6,10H,1-2,4,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHRRPXKHKTOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2967203.png)


![2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2967207.png)

![2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2967211.png)
![2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2967212.png)



![2-(4-(morpholinosulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2967217.png)

![Potassium [(2-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2967220.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2967221.png)
